molecular formula C6H7N5 B172976 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 196119-61-6

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B172976
M. Wt: 149.15 g/mol
InChI Key: WCHZTJMYPRSTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism Of Action

The mechanism of action of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been suggested that it may interact with specific receptors or enzymes to exert its effects.

Biochemical And Physiological Effects

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, it has been reported to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Furthermore, it has been shown to have anti-microbial activity against various microorganisms, including MRSA and Candida albicans.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, the development of novel synthesis methods and analogs may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods, including the reaction of 5-amino-1,2,4-triazole with 2-chloro-4-methylpyrimidine in the presence of a base and solvent. Another method involves the reaction of 5-amino-1,2,4-triazole with 2,4-dichloro-5-methylpyrimidine in the presence of a base and solvent. These methods have been reported to yield good results with high purity and yield.

Scientific Research Applications

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, it has been reported to have anti-microbial activity against various microorganisms, including bacteria and fungi.

properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHZTJMYPRSTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187001
Record name Desdiethyltrapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS RN

33376-96-4
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33376-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desdiethyltrapidil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033376964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desdiethyltrapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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